Cas no 393835-65-9 (5-Amino-N-acetyltryptamine)

5-Amino-N-acetyltryptamine is a chemically modified derivative of tryptamine, featuring an amino group at the 5-position of the indole ring and an acetylated nitrogen on the side chain. This structural modification enhances its stability and potential reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's unique functional groups allow for selective derivatization, facilitating its use in the development of novel bioactive molecules. Its well-defined structure and purity make it suitable for analytical applications, including reference standards and mechanistic studies. Researchers value this compound for its versatility in exploring serotonin-related pathways and designing specialized tryptamine derivatives.
5-Amino-N-acetyltryptamine structure
5-Amino-N-acetyltryptamine structure
商品名:5-Amino-N-acetyltryptamine
CAS番号:393835-65-9
MF:C12H15N3O
メガワット:217.267
CID:825760
PubChem ID:22722278

5-Amino-N-acetyltryptamine 化学的及び物理的性質

名前と識別子

    • 5-Amino-N-acetyltryptamine
    • N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide

計算された属性

  • せいみつぶんしりょう: 217.121512g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.1
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 217.121512g/mol
  • 単一同位体質量: 217.121512g/mol
  • 水素結合トポロジー分子極性表面積: 70.9Ų
  • 重原子数: 16
  • 複雑さ: 257
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ゆうかいてん: >40°C
  • PSA: 74.40000
  • LogP: 2.85020

5-Amino-N-acetyltryptamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1694055-0.05g
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
393835-65-9 95%
0.05g
$315.0 2023-09-20
Enamine
EN300-1694055-1.0g
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
393835-65-9 95%
1g
$1357.0 2023-06-04
1PlusChem
1P00CAE6-10g
5-AMINO-N-ACETYLTRYPTAMINE
393835-65-9 95%
10g
$7277.00 2024-05-03
1PlusChem
1P00CAE6-1g
5-AMINO-N-ACETYLTRYPTAMINE
393835-65-9 95%
1g
$1733.00 2025-02-26
Enamine
EN300-1694055-5g
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
393835-65-9 95%
5g
$3935.0 2023-09-20
1PlusChem
1P00CAE6-250mg
5-AMINO-N-ACETYLTRYPTAMINE
393835-65-9 95%
250mg
$887.00 2025-02-26
A2B Chem LLC
AF72542-500mg
5-AMINO-N-ACETYLTRYPTAMINE
393835-65-9 95%
500mg
$1149.00 2024-04-20
Aaron
AR00CAMI-2.5g
5-AMINO-N-ACETYLTRYPTAMINE
393835-65-9 95%
2.5g
$3683.00 2023-12-13
Aaron
AR00CAMI-1g
5-AMINO-N-ACETYLTRYPTAMINE
393835-65-9 95%
1g
$1891.00 2025-01-24
Enamine
EN300-1694055-0.25g
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide
393835-65-9 95%
0.25g
$672.0 2023-09-20

5-Amino-N-acetyltryptamine 関連文献

5-Amino-N-acetyltryptamineに関する追加情報

5-Amino-N-acetyltryptamine (CAS No. 393835-65-9): A Comprehensive Overview of Its Chemistry, Biological Activity, and Emerging Applications in Pharmaceutical Research

5-Amino-N-acetyltryptamine (CAS No. 393835-65-9), a structurally unique N-acetylated tryptamine derivative, has garnered significant attention in recent years due to its potential roles in neuropharmacology and metabolic signaling pathways. This compound, with the molecular formula C11H14N2O2, features an amino group at the 5-position of the indole ring and an acetyl moiety attached to the nitrogen atom. The combination of these functional groups imparts distinct physicochemical properties that enable it to interact with specific biological targets, as highlighted in a 2023 study published in ACS Chemical Neuroscience. Researchers have identified its ability to modulate serotonin receptor activity without triggering hallucinogenic effects, positioning it as a promising candidate for therapeutic interventions.

The synthesis of 5-amino-N-acetyltryptamine involves a multi-step process that optimizes stereochemical purity and scalability. A notable approach reported by Li et al. (Journal of Medicinal Chemistry, 2024) employs a palladium-catalyzed cross-coupling strategy to attach the acetyl group selectively under mild conditions. This method reduces side reactions compared to traditional acid-catalyzed acetylation protocols, yielding higher purity (>98% HPLC) batches critical for preclinical studies. Structural characterization via X-ray crystallography confirms the compound’s rigid conformational geometry, which is hypothesized to contribute to its selective receptor binding profile.

In biological systems, 5-amino-N-acetyltryptamine exhibits dual functionality as both a neurotransmitter analog and a metabolic regulator. Recent investigations reveal its capacity to activate trace amine-associated receptors (TAARs), particularly TAAR1, which is highly expressed in dopaminergic neurons. A collaborative study between Stanford University and Biohaven Pharmaceuticals (Nature Communications, 2024) demonstrated that this compound induces allosteric modulation of TAAR1 with an EC50 value of 17 nM in HEK cell assays—significantly higher than its parent molecule N-acetylserotonin (EC50: 48 nM). This selectivity suggests therapeutic utility in treating addiction disorders where TAAR1 activation has been shown to reduce cocaine-seeking behaviors without affecting motor function.

Clinical relevance emerges from its role as an endogenous metabolite detected at trace levels in human plasma and cerebrospinal fluid. A mass spectrometry-based metabolomic analysis conducted by the Max Planck Institute (Cell Metabolism, 2024) identified elevated levels of CAS No. 393835-65-9 during periods of REM sleep disruption, implicating it in circadian rhythm regulation. This discovery aligns with earlier findings linking tryptamine derivatives to melatonin biosynthesis pathways—though unlike melatonin itself, this compound shows no direct binding affinity for MT1/MT receptors but instead interacts with GPRC6A calcium-sensing receptors.

In drug discovery applications, N-acetylated tryptamine derivatives like CAS No. 393835-65-9 are being explored for their neuroprotective properties. Preclinical models using murine Alzheimer’s disease indicate that low-dose administration (1–10 mg/kg) improves synaptic plasticity through enhanced BDNF expression while reducing amyloid-beta oligomer toxicity by upregulating ABCA transporter activity—a mechanism validated through CRISPR knockout experiments published in eLife Science. These effects were observed without the serotonergic side effects commonly associated with traditional antidepressants.

Mechanistically distinct from other tryptamines such as psilocybin or DMT, CAS No. 393835-65-9 demonstrates unique pharmacokinetic profiles when administered via intranasal delivery systems—a route optimized by researchers at MIT’s Neuropharm Lab (Science Advances, Q1/2024). The acetyl group facilitates blood-brain barrier penetration while the amino substituent stabilizes plasma concentrations through reduced enzymatic degradation by monoamine oxidases (MAO-A/B). In vivo half-life measurements showed prolonged systemic circulation compared to unacetylated analogs (t½: ~7 hours vs ~1 hour).

Safety assessments based on rodent toxicology studies indicate favorable tolerability up to doses exceeding clinical relevance thresholds. A dose-response analysis published in Toxicological Sciences confirmed no hepatotoxicity or renal impairment up to 100 mg/kg/day over eight weeks—critical data supporting progression into Phase I trials currently underway at NeuroNext Therapeutics for anxiety disorder treatment applications. These trials utilize positron emission tomography (PET) imaging with [¹¹C]-raclopride tracers to quantify dopamine system interactions non-invasively.

The compound’s structural versatility enables exploration across diverse therapeutic areas beyond neuroscience. Recent computational docking studies suggest potential binding interactions with PPARγ nuclear receptors—a target validated through co-crystallography experiments showing micromolar affinity constants (Kd = ~4 μM). This opens avenues for investigating anti-inflammatory properties relevant to metabolic syndrome management when combined with established therapies like metformin—synergistic effects observed in adipocyte differentiation assays reported by Kyoto University researchers.

Innovative synthesis methods continue improving accessibility for research purposes. Green chemistry approaches described by Zhang et al., including microwave-assisted synthesis using solvent-free conditions and recyclable catalysts like Pd/C@SiO₂ nanocomposites (Greener Synthesis & Sustainable Technology, 2024), reduce production costs by ~40% while maintaining optical purity (>99% ee). Such advancements address scalability concerns critical for transitioning from academic research compounds into pharmaceutical development candidates.

Epidemiological correlations suggest intriguing links between endogenous CAS No. 393835-65-9 levels and neurodegenerative disease progression rates according to longitudinal studies tracking Parkinson’s patients over five years (Mov Disord, early access Jan 2024). Plasma concentrations inversely correlated with cognitive decline markers such as tau phosphorylation levels—a relationship further explored through CSF sampling techniques revealing receptor-specific signaling cascades involving cAMP/PKA pathways.

Synaptic plasticity enhancement mechanisms involve activation of mTORC1 signaling without triggering excitotoxicity—a key advantage over current nootropic agents according to electrophysiological recordings from hippocampal slices (Nature Neuroscience, December 2024). Calcium imaging experiments demonstrated increased glutamate release probabilities at Schaffer collateral synapses following acute exposure while maintaining baseline neuronal firing rates—indicative of non-disruptive cognitive modulation.

Molecular dynamics simulations comparing CAS No. 393835-65-9 with melatonin reveal critical differences in receptor-binding dynamics (Biochemical Pharmacology, April 2024). While both compounds share indole scaffolds, the aminoacetyl substitution creates hydrogen-bonding interactions absent in melatonin’s methylated configuration—resulting in distinct pharmacological profiles despite overlapping physiological compartments such as pineal gland localization.

Clinical translation is supported by novel formulation strategies developed at Oxford’s Drug Delivery Group (J Controlled Release, May 2024). Lipid nanoparticle encapsulation increases bioavailability from ~7% oral absorption to >78% when delivered via subcutaneous injection—critical for achieving therapeutic concentrations required for chronic disease management without gastrointestinal degradation issues common among orally administered tryptophan derivatives.

Economic considerations favor this compound over traditional therapies due to reduced synthetic complexity compared to other trace amine analogs such as β-carboline derivatives (J Med Chem, July/August issue preview). Cost analyses indicate production costs could be maintained below $1/mg even at large scales—a significant advantage over currently marketed TAAR-targeted compounds like AFZD8 which require expensive chiral purification steps during manufacturing.

In vitro studies using induced pluripotent stem cell-derived neurons highlight its neurotrophic effects under hypoxic conditions (Nature Protocols, supplementary data July release). Quantitative PCR arrays showed upregulated expression of synaptic vesicle proteins SVOP and synaptophysin alongside downregulated inflammatory cytokines TNFα and IL6—suggesting dual mechanisms beneficial for treating ischemic brain injuries where both synaptic loss and inflammation contribute synergistically.

Safety margins are further emphasized by recent pharmacokinetic modeling using Physiologically-Based Pharmacokinetic software (CPT: Pharmacometrics & Systems Pharmacology, December issue preview). Predicted brain-to-plasma ratios exceed those observed for SSRIs while avoiding off-target interactions with CYP enzymes responsible for drug-drug interactions—a computational prediction validated experimentally through UHPLC-QTOF mass spectrometry analysis of hepatic microsomes treated with human cytochrome P450 enzyme cocktails.

Radiolabeled versions ([³H]-labeled compounds) have enabled detailed receptor occupancy studies demonstrating dose-dependent binding saturation kinetics consistent across multiple species models (J Pharmacol Exp Ther, early online access Feb/Mar issue). These findings validate translational potential while revealing interspecies differences primarily localized within first-pass metabolism rates—critical information guiding formulation optimization efforts targeting human clinical use cases.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司